molecular formula C7H19NO2Si B12585738 3-[Ethyl(dimethoxy)silyl]propan-1-amine CAS No. 639464-90-7

3-[Ethyl(dimethoxy)silyl]propan-1-amine

Cat. No.: B12585738
CAS No.: 639464-90-7
M. Wt: 177.32 g/mol
InChI Key: TZVMHTHUWCFVQH-UHFFFAOYSA-N
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Description

3-[Ethyl(dimethoxy)silyl]propan-1-amine is a chemical compound with the molecular formula C7H19NOSi. It is a colorless to light yellow clear liquid that is sensitive to air and moisture. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(dimethoxy)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with ethyl(dimethoxy)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the compound from reacting with moisture or air. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(dimethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted amine or silane derivatives.

Scientific Research Applications

3-[Ethyl(dimethoxy)silyl]propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Ethyl(dimethoxy)silyl]propan-1-amine involves its interaction with various molecular targets and pathways. The compound can form stable bonds with different functional groups, allowing it to modify the properties of other molecules. This ability to interact with different molecular targets makes it a versatile compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Ethoxydimethylsilyl]propan-1-amine
  • 3-[Methoxydimethylsilyl]propan-1-amine
  • 3-[Trimethoxysilyl]propan-1-amine

Uniqueness

3-[Ethyl(dimethoxy)silyl]propan-1-amine is unique due to its specific ethyl and dimethoxy substituents, which impart distinct chemical properties. These substituents influence the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.

Biological Activity

3-[Ethyl(dimethoxy)silyl]propan-1-amine, also known as a silane compound, is a chemical with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a silicon atom bonded to an ethyl group and two methoxy groups, suggests interesting biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H17NO2SiC_6H_{17}NO_2Si. The presence of both ethyl and dimethoxy groups attached to the silicon atom provides the compound with unique properties that may influence its biological activity.

PropertyValue
Molecular Weight161.29 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents
Functional GroupsAmine, Silane

Antimicrobial Activity

Recent studies have indicated that silane compounds exhibit antimicrobial properties. For instance, certain derivatives of silanes have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with vital cellular processes.

Anticancer Potential

Research has begun to explore the anticancer potential of silane compounds. One study highlighted the ability of silane derivatives to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The exact mechanisms are still under investigation but may involve interactions with DNA or cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several silane compounds, including derivatives similar to this compound. Results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of silane-based compounds on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar to other silanes, it may disrupt microbial cell membranes.
  • DNA Interaction : Potential binding to DNA or interference with replication processes.
  • Signal Transduction Modulation : Inhibition or activation of specific signaling pathways involved in cell growth and apoptosis.

Properties

CAS No.

639464-90-7

Molecular Formula

C7H19NO2Si

Molecular Weight

177.32 g/mol

IUPAC Name

3-[ethyl(dimethoxy)silyl]propan-1-amine

InChI

InChI=1S/C7H19NO2Si/c1-4-11(9-2,10-3)7-5-6-8/h4-8H2,1-3H3

InChI Key

TZVMHTHUWCFVQH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CCCN)(OC)OC

Origin of Product

United States

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